molecular formula C19H20O3 B1292275 3-Acetoxy-4'-butylbenzophenone CAS No. 890099-92-0

3-Acetoxy-4'-butylbenzophenone

Cat. No.: B1292275
CAS No.: 890099-92-0
M. Wt: 296.4 g/mol
InChI Key: XCEFBZOOUBBOBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butylbenzoyl chloride with 3-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-4’-butylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Acetoxy-4’-butylbenzophenone is used as a photoinitiator in polymer chemistry. It helps in initiating the polymerization process when exposed to UV light.

Biology: In biological research, this compound is used to study the effects of UV radiation on biological systems. It serves as a model compound to understand the interaction of UV absorbers with biological molecules.

Medicine: The compound is explored for its potential use in dermatological formulations to protect the skin from harmful UV radiation. It is also studied for its antioxidant properties .

Industry: In the cosmetic industry, 3-Acetoxy-4’-butylbenzophenone is a key ingredient in sunscreens and other UV-protective products. It is also used in the production of UV-curable coatings and adhesives .

Mechanism of Action

The primary mechanism of action of 3-Acetoxy-4’-butylbenzophenone involves the absorption of UV radiation . The compound absorbs UV light and undergoes a photoisomerization process, which helps in dissipating the absorbed energy as heat. This prevents the UV radiation from penetrating deeper into the skin or material, thereby providing protection.

Molecular Targets and Pathways: The compound primarily targets the UV-B and UV-A regions of the UV spectrum. It interacts with the chromophores in the skin or material, preventing the formation of reactive oxygen species and subsequent oxidative damage .

Comparison with Similar Compounds

Uniqueness: 3-Acetoxy-4’-butylbenzophenone is unique due to its butyl group , which enhances its lipophilicity and compatibility with various cosmetic formulations. This makes it more effective in providing long-lasting UV protection compared to other benzophenones .

Properties

IUPAC Name

[3-(4-butylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFBZOOUBBOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641649
Record name 3-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-92-0
Record name Methanone, [3-(acetyloxy)phenyl](4-butylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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